molecular formula C8H17NO B022287 4-(Dimethylamino)cyclohexanol CAS No. 103023-51-4

4-(Dimethylamino)cyclohexanol

Cat. No.: B022287
CAS No.: 103023-51-4
M. Wt: 143.23 g/mol
InChI Key: STNVXNYQNKDYBT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)cyclohexanol is an organic compound with the molecular formula C8H17NO. It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring, and a dimethylamino group is substituted at the fourth position. This compound is known for its unique chemical properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)cyclohexanol typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium borohydride or lithium aluminum hydride as the reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Solvent-free and catalyst-free methods have also been explored to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Dimethylamino)cyclohexanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Dimethylamino)cyclohexanol is unique due to the presence of both a hydroxyl group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-(dimethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-3-5-8(10)6-4-7/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNVXNYQNKDYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293915
Record name trans-4-(Dimethylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103023-51-4
Record name trans-4-(Dimethylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Dimethylamino)cyclohexanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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